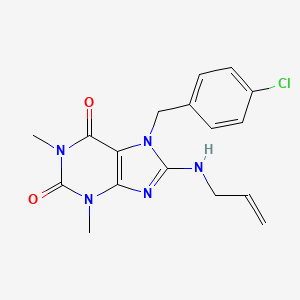

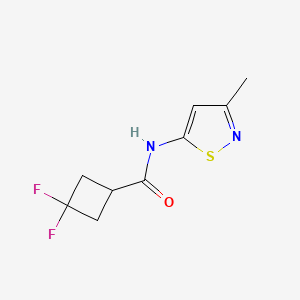

![molecular formula C12H16ClN3O B2630164 (1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride CAS No. 1049792-52-0](/img/structure/B2630164.png)

(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride, also known as 1-(Phenylmethyl)-4-methoxy-1H-pyrazole hydrochloride, is a type of amine hydrochloride that has been studied for its numerous applications in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. This compound has been used in the synthesis of various compounds, and has also been used in laboratory experiments for its biochemical and physiological effects.

Scientific Research Applications

- Tryptoline Derivatives : The compound serves as a precursor for synthesizing tryptoline derivatives. Tryptoline derivatives exhibit diverse biological activities, including anti-HIV, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor effects . Researchers explore modifications at positions 1 and 3 of the tryptoline skeleton to enhance bioactivity.

- Imidazole Derivatives : By functionalizing the 4-methoxyacetophenone moiety, researchers can create imidazole derivatives. These compounds have potential as antiviral agents .

- Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol : Lactobacillus senmaizuke, a whole-cell biocatalyst, can asymmetrically reduce 4-methoxyacetophenone to produce (S)-1-(4-methoxyphenyl) ethanol. Optimization of incubation conditions (pH, agitation speed, temperature) enhances the yield of this chiral alcohol .

- Cell Viability and Stereochemistry : Researchers have investigated the cytotoxicity of 4-methoxyacetophenone derivatives on HeLa cells. The stereochemistry of the synthesized compounds significantly influences cell viability .

- Tetrahydro-β-Carboline Alkaloids : The compound belongs to the tetrahydro-β-carboline alkaloid family. These alkaloids occur naturally and exhibit various bioactivities. Researchers study their synthesis and potential applications .

Organic Synthesis and Medicinal Chemistry

Antiviral Agents

Biocatalysis and Asymmetric Reduction

Cytotoxicity Studies

Natural Product Synthesis

properties

IUPAC Name |

1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-9(13)10-7-14-15(8-10)11-3-5-12(16-2)6-4-11;/h3-9H,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDZABAZZCBYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=C(C=C2)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)

![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)

![2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B2630098.png)

![4-({[(2-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2630099.png)

![5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2630102.png)